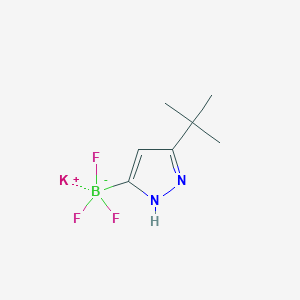

トリフルオロホウ酸(3-(tert-ブチル)-1H-ピラゾール-5-イル)カリウム

概要

説明

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .

Synthesis Analysis

Potassium trifluoroborates are used in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .科学的研究の応用

鈴木・宮浦クロスカップリング反応

トリフルオロホウ酸カリウム塩(tert-ブチルピラゾリル変異体を含む)は、鈴木・宮浦クロスカップリング反応で広く使用されています。これらの反応は、さまざまな有機化合物の合成における必須プロセスである炭素-炭素結合を形成するために不可欠です。 トリフルオロホウ酸カリウムの安定性と反応性は、これらの反応に適した候補となり、信頼性の高いホウ素源を提供します .

医薬品の合成

tert-ブチルピラゾリル基は、分子の生物学的活性に影響を与えるため、医薬品によく見られます。 トリフルオロホウ酸カリウム塩は、この官能基をより大きな分子に導入するために使用でき、潜在的な治療用途を持つ新薬の開発を支援します .

材料科学

材料科学では、トリフルオロホウ酸カリウム塩は材料の表面特性を変更するために使用されます。 これにより、材料の耐久性、化学薬品に対する耐性、およびコーティングからポリマー複合材料に至るまでのさまざまな用途における全体的な性能が向上します .

エナンチオ選択的合成

トリフルオロホウ酸カリウム塩は、エナンチオ選択的合成で、高純度のキラル分子を生成するために使用されます。 これは、特に医薬品化学などの分野で重要な、光学活性化合物の合成において重要です .

触媒開発

研究者は、新しい触媒の開発にトリフルオロホウ酸カリウム塩を使用しています。 これらの塩は、触媒系でリガンドまたは助触媒として作用し、化学反応の効率と選択性を向上させます .

農薬化学

農薬化学では、トリフルオロホウ酸カリウム塩は、成長促進剤または殺虫剤として機能する化合物の合成に使用できます。 tert-ブチルピラゾリル基の導入により、効力が高められた新規農薬の開発につながる可能性があります .

作用機序

Target of Action

Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the carbon-carbon (C-C) bonds in organic compounds . These bonds are crucial in the formation of complex organic structures during various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This process involves the oxidative addition of palladium to form a new palladium-carbon bond . The compound then undergoes transmetalation, a process where it transfers from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The action of potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds in organic compounds . The downstream effects include the formation of complex organic structures, which are essential in various chemical reactions .

Pharmacokinetics

It is known that the compound is moisture- and air-stable , which suggests that it may have good bioavailability

Result of Action

The action of potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate results in the formation of new carbon-carbon bonds . This leads to the creation of complex organic structures, which are crucial in various chemical reactions . The compound’s action can also lead to the epoxidation of carbon-carbon double bonds in unsaturated alkyl- or aryltrifluoroborates, proceeding with full conversion and selectivity .

Action Environment

The action, efficacy, and stability of potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate are influenced by environmental factors. The compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

potassium;(3-tert-butyl-1H-pyrazol-5-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BF3N2.K/c1-7(2,3)5-4-6(13-12-5)8(9,10)11;/h4H,1-3H3,(H,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYBIRRDVOVJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=NN1)C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402242-84-5 | |

| Record name | potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)

![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)

![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)

![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)

![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)

![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)

![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)

![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)